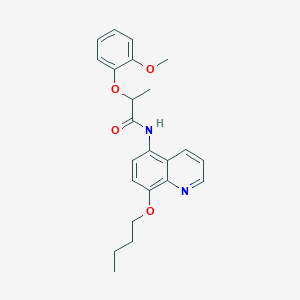![molecular formula C23H20F3N3O B11325335 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11325335.png)
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a quinazolinone core, which is a bicyclic structure containing nitrogen atoms, and is substituted with methyl, phenyl, and trifluoromethyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Substitution Reactions: The introduction of the methyl, phenyl, and trifluoromethyl groups can be achieved through various substitution reactions. For instance, the methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base.
Amination: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogenated compounds (e.g., methyl iodide) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives, while reduction can produce dihydroquinazolinone derivatives.
科学的研究の応用
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
作用機序
The mechanism of action of 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-quinazolin-5(6H)-one: Lacks the dihydro component.
4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-4(3H)-one: Different position of the carbonyl group.
Uniqueness
The unique combination of the quinazolinone core with the trifluoromethyl and methylphenyl groups gives 4-methyl-7-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C23H20F3N3O |
|---|---|
分子量 |
411.4 g/mol |
IUPAC名 |
4-methyl-7-(4-methylphenyl)-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20F3N3O/c1-13-6-8-15(9-7-13)16-10-19-21(20(30)11-16)14(2)27-22(29-19)28-18-5-3-4-17(12-18)23(24,25)26/h3-9,12,16H,10-11H2,1-2H3,(H,27,28,29) |
InChIキー |
ZXJFNYUNRFCIEB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC(=C3C(=O)C2)C)NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11325275.png)

![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B11325290.png)
![5-(4-butanoylpiperazin-1-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11325295.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325298.png)
![N-(2-chlorobenzyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11325303.png)

![3-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11325314.png)
![2-(3,4-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11325316.png)
![2-(3,4-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide](/img/structure/B11325320.png)
![4-{[(1-oxo-1H-isothiochromen-3-yl)carbonyl]amino}phenyl thiocyanate](/img/structure/B11325329.png)
![4-fluoro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11325339.png)
